molecular formula C8H4ClF B574084 4-Chloro-1-ethynyl-2-fluorobenzene CAS No. 188472-71-1

4-Chloro-1-ethynyl-2-fluorobenzene

Cat. No. B574084
CAS RN: 188472-71-1
M. Wt: 154.568
InChI Key: IAEDSXZJJWHQQP-UHFFFAOYSA-N
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Description

“4-Chloro-1-ethynyl-2-fluorobenzene” is a chemical compound with the molecular formula C8H4ClF . It has a molecular weight of 154.57 . The compound is stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

The synthesis of “4-Chloro-1-ethynyl-2-fluorobenzene” involves several steps. One method involves the reaction of hydroxide ion with 4-chloro-1-methylbenzene to produce 4-methylbenzyne . Another method involves the reaction of (4-chloro-2-fluorophenyl)ethynyl)trimethylsilane with TBAF (tetrabutylammonium fluoride) in DCM (dichloromethane) to produce the compound .


Molecular Structure Analysis

The InChI code for “4-Chloro-1-ethynyl-2-fluorobenzene” is 1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H . This indicates that the compound consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .


Chemical Reactions Analysis

“4-Chloro-1-ethynyl-2-fluorobenzene” can undergo various chemical reactions. For instance, it can be employed in the cross-coupling of phenylacetylenes .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4°C .

Mechanism of Action

Target of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in biological systems.

Mode of Action

The mode of action of 4-Chloro-1-ethynyl-2-fluorobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various reactions, such as free radical reactions , which could potentially affect multiple biochemical pathways.

Pharmacokinetics

Factors such as its molecular weight (15457) and physical form (powder) could influence its bioavailability.

Result of Action

It’s known that benzene derivatives can undergo various reactions, which could potentially lead to a variety of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1-ethynyl-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-Chloro-1-ethynyl-2-fluorobenzene” could involve further studies on its polymerization and cross-coupling of phenylacetylenes . Additionally, it could be used in the preparation of other chemical compounds .

properties

IUPAC Name

4-chloro-1-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEDSXZJJWHQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679347
Record name 4-Chloro-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-ethynyl-2-fluorobenzene

CAS RN

188472-71-1
Record name 4-Chloro-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (1.0 g, 4.42 mmol) in DCM (20 mL) was added TBAF (catalytic) and reaction mixture was stirred for 1-2 h at RT. The reaction mass was quenched in water, extracted with DCM and concentrated to afford 0.900 g of the crude product which was further purified by column chromatography eluting with pet. ether to afford to afford 0.500 g of pure product. 1H NMR (300 MHz, DMSO d6): δ 4.60 (s, 1H), 7.32 (d, J=8.1 Hz, 1H), 7.56-7.61 (m, 2H).
Name
((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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